METHYL 4-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE
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Overview
Description
METHYL 4-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE is an organic compound with the molecular formula C16H11NO5S It is a derivative of benzoic acid and thiazolidine, characterized by the presence of a thiazolidine ring and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE typically involves the esterification of benzoic acid derivatives with methanol in the presence of a catalyst. One common method includes the use of dihalohydantoin as a catalyst, which allows the reaction to proceed under mild conditions without the production of acidic waste . The reaction conditions generally involve a mass ratio of benzoic acid compound to dihalohydantoin to methanol of 1: (0.01-0.4): (2-30).
Industrial Production Methods
Industrial production of this compound can be achieved through similar esterification processes, often optimized for large-scale synthesis. The use of strong acid catalysts such as sulfuric acid or hydrochloric acid is common in industrial settings to ensure high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
METHYL 4-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of METHYL 4-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-[(2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)METHYL]BENZOATE
- METHYL 4-[(2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-2-FURYL}BENZOATE
- METHYL 4-(AMINOMETHYL)BENZOATE
Uniqueness
METHYL 4-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE is unique due to its specific structural features, including the thiazolidine ring and the benzoate ester group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c1-17-11(15)8-4-2-7(3-5-8)6-9-10(14)13-12(16)18-9/h2-6H,1H3,(H,13,14,16)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYFDUGNDSIVAM-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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